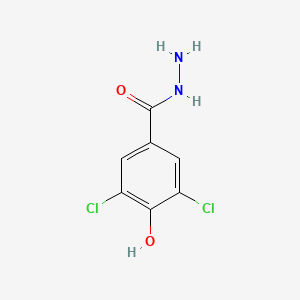

3,5-Dichloro-4-hydroxybenzohydrazide

Vue d'ensemble

Description

3,5-Dichloro-4-hydroxybenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a hydrazide functional group

Méthodes De Préparation

3,5-Dichloro-4-hydroxybenzohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid methyl ester with hydrazine monohydrate in methanol. The reaction mixture is refluxed for three hours, resulting in the formation of this compound as a white solid . The reaction conditions typically involve heating and refluxing to ensure complete conversion of the starting materials.

Analyse Des Réactions Chimiques

3,5-Dichloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3,5-Dichloro-4-hydroxybenzohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules, thereby modulating their function .

Comparaison Avec Des Composés Similaires

3,5-Dichloro-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:

3,5-Dichloro-4-hydroxybenzoic acid: This compound lacks the hydrazide group and has different reactivity and applications.

3,5-Dichloro-4-hydroxybenzaldehyde: This compound contains an aldehyde group instead of a hydrazide group, leading to different chemical behavior and uses.

3,5-Dichloro-4-hydroxybenzamide: This compound has an amide group instead of a hydrazide group, resulting in distinct properties and applications.

Activité Biologique

3,5-Dichloro-4-hydroxybenzohydrazide (DCHBH) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of DCHBH, supported by research findings, case studies, and comparative analyses with related compounds.

This compound has the molecular formula and a molecular weight of 221.04 g/mol. The synthesis typically involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid methyl ester with hydrazine in methanol under reflux conditions . The compound features a hydrazide functional group, which is pivotal for its biological activity.

The biological activity of DCHBH is attributed to its ability to interact with various molecular targets within cells. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Furthermore, DCHBH may interfere with cellular signaling pathways by binding to key regulatory molecules .

Antimicrobial Activity

DCHBH has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Strains Tested :

- Staphylococcus aureus (MRSA)

- Pseudomonas aeruginosa

In one study, DCHBH showed comparable antibacterial effects to established antibiotics, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Properties

Research has also explored the anticancer potential of DCHBH. In vitro studies demonstrate that DCHBH can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of key signaling pathways such as ERK/MAPK .

Case Study: Breast Carcinoma Cells

In experiments involving human breast carcinoma cell lines (MB-231), treatment with DCHBH resulted in a significant reduction in active ERK levels, suggesting that DCHBH may inhibit tumor growth by targeting this pathway .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DCHBH, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-hydroxybenzoic acid | Lacks hydrazide group | Moderate antimicrobial activity |

| 3,5-Dichloro-4-hydroxybenzaldehyde | Contains aldehyde group | Lower anticancer efficacy |

| 3,5-Dichloro-4-hydroxybenzamide | Contains amide group | Similar antimicrobial properties |

These comparisons highlight how modifications to the core structure can influence the biological activities of these compounds.

Research Findings and Data Tables

Recent studies have quantified the biological activities of DCHBH through various assays. Below are summarized findings from selected research articles:

Propriétés

IUPAC Name |

3,5-dichloro-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECGTGIGJYKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178674 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-29-6 | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.